molecular formula C10H8Cl4 B14598928 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene CAS No. 60795-29-1

1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene

Cat. No.: B14598928
CAS No.: 60795-29-1
M. Wt: 270.0 g/mol
InChI Key: BSQAMTGWSDURRG-UHFFFAOYSA-N
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Description

1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound features a benzene ring substituted with a chloro group and a trichlorobut-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4,4,4-trichlorobut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The chloro group on the benzene ring can direct further substitutions to the ortho and para positions.

    Nucleophilic Substitution: The trichlorobut-1-en-2-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding carboxylic acids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond in the trichlorobut-1-en-2-yl group.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can replace chlorine atoms in the trichlorobut-1-en-2-yl group.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and trichlorobut-1-en-2-yl groups can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(4,4,4-trichlorobut-1-en-2-yl)benzene
  • 1-Bromo-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
  • 1-Chloro-3-(4,4,4-trifluorobut-1-en-2-yl)benzene

Uniqueness

1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the specific positioning of the chloro and trichlorobut-1-en-2-yl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

60795-29-1

Molecular Formula

C10H8Cl4

Molecular Weight

270.0 g/mol

IUPAC Name

1-chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene

InChI

InChI=1S/C10H8Cl4/c1-7(6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5H,1,6H2

InChI Key

BSQAMTGWSDURRG-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)Cl

Origin of Product

United States

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